1H-Pyrrolo[3,2-b]pyridin-3-amine is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system. Its molecular formula is C_8H_8N_2, and it is recognized for its potential biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its structural similarity to other bioactive molecules, making it a valuable subject of study in various scientific fields, including chemistry and biology.
This compound falls under the category of pyrrolopyridines, which are organic compounds featuring a pyrrole ring fused to a pyridine ring. Pyrrolopyridines are classified as organoheterocyclic compounds, indicating their inclusion of both carbon and heteroatoms (like nitrogen) within their structure .
The synthesis of 1H-Pyrrolo[3,2-b]pyridin-3-amine can be achieved through several methods:
The technical aspects of synthesis typically involve controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the structure of synthesized compounds .
The molecular structure of 1H-Pyrrolo[3,2-b]pyridin-3-amine consists of a five-membered pyrrole ring fused with a six-membered pyridine ring. The nitrogen atoms in both rings contribute to its heterocyclic nature.
Crystallographic data for this compound may provide insights into its three-dimensional conformation and spatial arrangement, which are critical for understanding its reactivity and biological interactions.
1H-Pyrrolo[3,2-b]pyridin-3-amine participates in various chemical reactions:
The specific conditions for these reactions—such as temperature, solvent systems, and catalysts—are crucial for achieving desired products while minimizing side reactions. Analytical techniques are essential for monitoring reaction progress and verifying product identity .
The primary mechanism of action for 1H-Pyrrolo[3,2-b]pyridin-3-amine involves its interaction with specific biological targets:
Research indicates that this compound can lead to decreased cell proliferation and increased apoptosis in cancer cells through its inhibitory effects on key enzymes involved in cell growth and survival .
1H-Pyrrolo[3,2-b]pyridin-3-amine is typically characterized by:
Key chemical properties include:
Relevant data from studies indicate that stability assessments show minimal degradation over time under controlled conditions .
1H-Pyrrolo[3,2-b]pyridin-3-amine has several applications across various fields:
Regioselective modification of the 1H-pyrrolo[3,2-b]pyridine scaffold is critical for accessing pharmacologically relevant derivatives. The C-3 position exhibits enhanced nucleophilicity due to the electron-rich pyrrole ring, enabling electrophilic substitutions such as bromination and nitration. In contrast, the C-5 position requires directed ortho-metalation (DoM) strategies using strong bases like lithium diisopropylamide (LDA) for functionalization. A study demonstrated that 2-iodo-4-chloropyrrolopyridine undergoes selective C-2 Suzuki coupling prior to C-4 amination due to steric and electronic biases, achieving >90% regioselectivity [3]. Direct C-H activation at C-2/C-6 positions is feasible using Pd(0) catalysts with bidentate ligands (e.g., dppf), though competing side reactions necessitate protective groups like SEM (2-(trimethylsilyl)ethoxymethyl) to shield the pyrrole NH [1] [3].
Table 1: Regioselectivity in Functionalization Reactions
Position | Reaction Type | Directing Group | Key Condition | Yield Range |
---|---|---|---|---|
C-3 | Electrophilic Aromatic Substitution | None | Br₂ in DMF, 0°C | 70-85% |
C-5 | Directed ortho-Metalation | N-1 SEM protection | LDA, THF, –78°C | 45-60% |
C-2/C-6 | Pd-Catalyzed C-H Activation | Cyano group | Pd(OAc)₂, 110°C | 65-80% |
Palladium-catalyzed cross-couplings enable efficient derivatization of halogenated pyrrolopyridines. Suzuki-Miyaura reactions on 5-bromo-1H-pyrrolo[3,2-b]pyridines with arylboronic acids using Pd₂(dba)₃/dppf afford 5-aryl derivatives in 68–92% yields with minimal di-arylation byproducts [3] [7]. Buchwald-Hartwig amination at C-4 of 4-chloro-2-iodo intermediates requires RuPhos Pd G2 precatalyst and anhydrous solvents, achieving 68% yield for N-benzylmethylamine derivatives [3]. Sonogashira couplings with alkynes exhibit chelation assistance when ortho-hydroxyl or amino groups are present, facilitating tandem heteroannulation to furo[3,2-b]pyridines or pyrrolo[3,2-b]pyridines [7]. Chemoselectivity in polyhalogenated systems is achievable: Pd₂(dba)₃ favors C-2 coupling in 4-chloro-2-iodopyrrolopyridines, while Pd(PPh₃)₄ promotes undesired reduction [3].
Table 2: Cross-Coupling Applications
Reaction Type | Catalyst System | Substrate | Product | Yield |
---|---|---|---|---|
Suzuki-Miyaura | Pd₂(dba)₃/dppf | 4-Chloro-2-iodo derivative | 2-Aryl-4-chloro pyrrolopyridine | 68-92% |
Buchwald-Hartwig | RuPhos Pd G2/RuPhos | 4-Chloro-2-iodo derivative | C-4 aminated derivative | 68% |
Sonogashira/Heteroannulation | Pd(PPh₃)₂Cl₂/dppf | 2-Thione with alkyne | Furo/pyrrolopyridine fused system | 60-89% |
Halogenation serves as a cornerstone for synthesizing bioactive analogs. N-protected 1H-pyrrolo[3,2-b]pyridines undergo selective C-5 bromination using N-bromosuccinimide (NBS) in DMF at 0°C, while C-3 bromination requires electrophilic bromination in acetic acid [3] [5]. Iodination at C-2 is achieved via lithium-halogen exchange on 4-chloro precursors, though yields remain low (8–12%) due to competing decomposition [3]. For 6-fluoro derivatives, directed ortho-lithiation with n-BuLi followed by quenching with iodine enables C-4 functionalization, a key step in kinase inhibitor synthesis [9]. Halogenated intermediates (e.g., 5-bromo-1H-pyrrolo[3,2-b]pyridine) are pivotal for synthesizing ACC1 inhibitors like 1k, where bromine is displaced in Pd-mediated couplings [1] [2].
Protection of the pyrrole NH is essential to prevent side reactions during metalation or coupling. SEM protection is favored over benzenesulfonyl groups due to higher stability under basic conditions. SEM chloride with NaH in THF achieves >95% protection efficiency [1] [3]. However, SEM removal using trifluoroacetic acid (TFA) risks formaldehyde-mediated side products, including tricyclic eight-membered azaindoles [3]. Alternative deprotection with HF·pyridine mitigates this but complicates purification. For amine-containing analogs (e.g., 1H-pyrrolo[3,2-b]pyridin-4-amine), acid-labile groups like tert-butoxycarbonyl (Boc) are employed, though F-Boc (fluoro-Boc) demonstrates superior acid stability in ACC1 inhibitor synthesis [1] [6].
HTS campaigns identified 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives as weak ACC1 inhibitors (IC₅₀ ∼10 μM). Hit-to-lead optimization focused on:
Table 3: Key Optimized Derivatives
Compound | Structural Modification | Target | Potency (IC₅₀) | ADMET Improvement |
---|---|---|---|---|
1c | N-1 Methylation | ACC1 | 820 nM | Increased metabolic stability |
1k | N-1 Isopropyl, fluorophenyl carboxamide | ACC1 | 430 nM (cellular) | Oral bioavailability = 43% |
25a | C-3 Amine with pyrimidine scaffold | ATM | <10 nM | Oral bioavailability = 147.6% |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9